molecular formula C6H12ClNO2 B13473236 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride

1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride

Cat. No.: B13473236
M. Wt: 165.62 g/mol
InChI Key: NQKGBOKSARDEMM-UHFFFAOYSA-N
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Description

1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a bicyclic ring system with two oxygen atoms, making it an interesting subject for study in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as bicyclic ketones or alcohols.

    Reaction Conditions: The key steps involve the formation of the bicyclic ring system through cyclization reactions. Common reagents used include strong acids or bases to facilitate the cyclization process.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield.

Chemical Reactions Analysis

1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

    Major Products: The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives.

Scientific Research Applications

1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with bicyclic structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or inhibit viral replication.

Comparison with Similar Compounds

1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

2,5-dioxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c7-3-6-1-5(2-9-6)8-4-6;/h5H,1-4,7H2;1H

InChI Key

NQKGBOKSARDEMM-UHFFFAOYSA-N

Canonical SMILES

C1C2COC1(CO2)CN.Cl

Origin of Product

United States

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